molecular formula C16H13N3O3S2 B2847566 4-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide CAS No. 896338-95-7

4-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Cat. No. B2847566
CAS RN: 896338-95-7
M. Wt: 359.42
InChI Key: MANYXFJLJGGJSU-UHFFFAOYSA-N
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Description

The compound “4-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide” is a complex organic molecule. It likely contains a benzamide group, a methylsulfonyl group, and a thiazolyl group attached to a pyridine ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its derivatives have been involved in synthesis studies exploring different chemical reactions and synthesis pathways. For instance, the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, demonstrates the compound's relevance in generating key pharmaceutical intermediates through a series of chemical reactions including condensation, methylation, hydrogenolysis, and cyclization (Z. Xiu-lan, 2009).

Applications in Antimicrobial and Antifungal Studies

  • Research into derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems includes synthesis of compounds structurally related to 4-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, showing potential antimicrobial and antifungal activities. Such studies highlight the compound's relevance in developing new antimicrobial agents (N. Kobzar, I. Sych, L. Perekhoda, 2019).

Exploration in Heterocyclic Chemistry

  • The compound's framework is used to explore the synthesis and properties of novel chemical entities, including the investigation into benzothiazole- and benzimidazole-based heterocycles. These studies underscore the importance of the compound in heterocyclic chemistry and the development of novel compounds with potential biological activities (Ahmed F Darweesh et al., 2016).

Potential Anticancer Research

  • Compounds structurally related or derivatized from this compound have been synthesized and evaluated for their pro-apoptotic activity as anticancer agents. This highlights the compound's potential as a scaffold for developing anticancer therapeutics (Ö. Yılmaz et al., 2015).

Fluorinated Polyamides and Heterocycles

  • The synthesis and characterization of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, derived from compounds with similar structural features to this compound, indicate its utility in materials science for creating high-performance polymers with unique properties (Xiao-Ling Liu et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not known. It could potentially have biological activity, but this would need to be confirmed through experimental studies .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

4-methylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c1-24(21,22)13-6-4-11(5-7-13)15(20)19-16-18-14(10-23-16)12-3-2-8-17-9-12/h2-10H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANYXFJLJGGJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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